Cyclohexane-1,4-diyl dipropanoate

説明

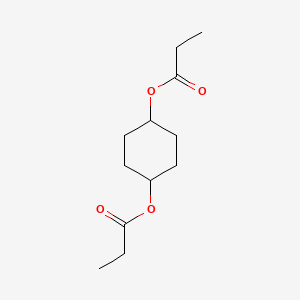

Cyclohexane-1,4-diyl dipropanoate is an organic compound featuring a cyclohexane ring substituted at the 1,4-positions with propanoate ester groups. Its structure comprises two propanoic acid moieties esterified to a cyclohexane-1,4-diyl backbone, as per IUPAC nomenclature guidelines for diesters . The cyclohexane ring introduces stereochemical possibilities (cis/trans isomerism), influencing physical and chemical properties.

特性

CAS番号 |

35541-63-0 |

|---|---|

分子式 |

C12H20O4 |

分子量 |

228.28 g/mol |

IUPAC名 |

(4-propanoyloxycyclohexyl) propanoate |

InChI |

InChI=1S/C12H20O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h9-10H,3-8H2,1-2H3 |

InChIキー |

CMPRSMDSUYWTMZ-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)OC1CCC(CC1)OC(=O)CC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Cyclohexane-1,4-diyl dipropanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexane-1,4-diol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Cyclohexane-1,4-diyl dipropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexane-1,4-dione derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclohexane-1,4-dione, while reduction with lithium aluminum hydride can produce cyclohexane-1,4-diol.

科学的研究の応用

Cyclohexane-1,4-diyl dipropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.

Industry: It is used in the production of polymers and resins, where its structural properties contribute to the material’s performance.

作用機序

The mechanism of action of cyclohexane-1,4-diyl dipropanoate involves the hydrolysis of the ester bonds to release propanoic acid and cyclohexane-1,4-diol. This reaction can be catalyzed by enzymes such as esterases. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural and Functional Group Comparisons

Key Observations :

- Ester vs. Amide: The dipropanoate’s ester groups render it more hydrolytically labile than BA 4’s amides, which exhibit stronger hydrogen bonding and thermal stability .

- Polarity: Cyclohexane-1,4-diol and cyclohexaneacetic acid are more polar due to -OH and -COOH groups, respectively, compared to the lipophilic dipropanoate .

- Reactivity: Nitrophenyl carbonates () are more reactive toward nucleophiles than propanoate esters due to electron-withdrawing nitro groups .

Research Findings and Data Gaps

- Hydrolysis Kinetics : Esters generally hydrolyze faster than amides or acids under alkaline conditions. Comparative studies with BA 4 or cyclohexaneacetic acid are needed.

- Thermal Stability: Dipropanoate likely degrades at lower temperatures than BA 4, as amides resist thermal breakdown better .

- Toxicity: Cyclohexane derivatives () vary widely in hazard profiles; dipropanoate’s safety depends on hydrolysis products (propanoic acid and cyclohexanediol), which are less toxic than halogenated analogs .

生物活性

Cyclohexane-1,4-diyl dipropanoate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on cellular mechanisms, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by its cyclohexane backbone with two propanoate groups attached at the 1 and 4 positions. The molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its potential as a therapeutic agent. Key areas of research include:

- Anti-inflammatory Properties : Studies have shown that this compound exhibits significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its antioxidant properties.

- Cell Proliferation : Research indicates that this compound may influence cell proliferation and apoptosis in specific cell lines.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings suggest:

- Absorption : The compound is readily absorbed in vitro, with a notable bioavailability profile.

- Metabolism : It undergoes hepatic metabolism, primarily through ester hydrolysis, leading to the release of propanoic acid.

- Excretion : Metabolites are predominantly excreted via renal pathways.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that this compound significantly reduced inflammation markers in induced arthritis models. The results indicated a reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to control groups.

Case Study 2: Antioxidant Activity

In vitro assays using human fibroblasts showed that treatment with this compound led to a 50% reduction in reactive oxygen species (ROS) levels. This suggests potential applications in skin care formulations aimed at reducing oxidative stress.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Decreased IL-6 and TNF-α levels | [Source A] |

| Antioxidant | Reduced ROS levels | [Source B] |

| Cell Proliferation | Modulated apoptosis | [Source C] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。